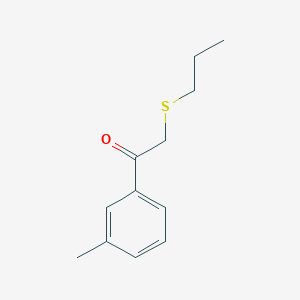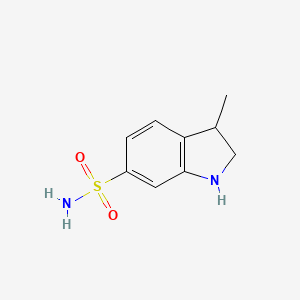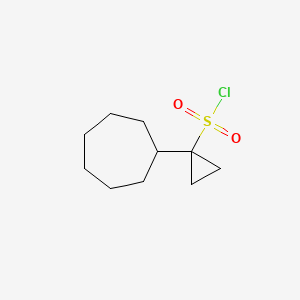![molecular formula C7H13Cl2N3O B13636248 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazole rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazole precursors under specific conditions. For instance, the transition-metal-free strategy can be employed, where pyrrole is cross-coupled with acyl (bromo)acetylenes in solid alumina at room temperature. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Analyse Des Réactions Chimiques
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent. In medicine, it is being explored for its potential therapeutic applications in treating various diseases. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride can be compared with other similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives and 1H-pyrazolo[3,4-b]pyridines. These compounds also contain nitrogen heterocycles and exhibit similar biological activities. this compound is unique due to its specific structural features and the presence of both pyrrole and pyrazole rings, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H13Cl2N3O |
|---|---|
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-2-1-10-7-5-8-3-6(7)4-9-10;;/h4,8,11H,1-3,5H2;2*1H |
Clé InChI |
ALEZQJDTEDDXGF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)N(N=C2)CCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


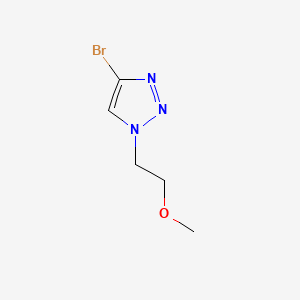
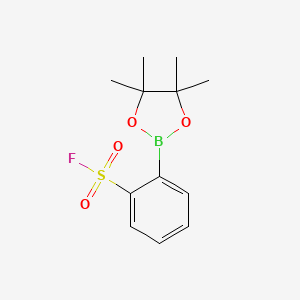

![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
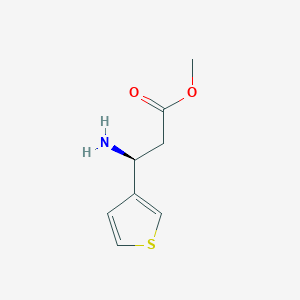
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
methanone](/img/structure/B13636207.png)

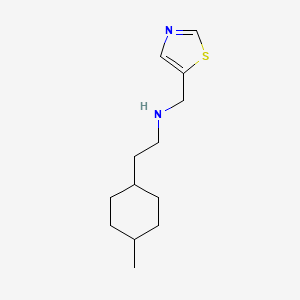
![3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
